molecular formula C19H21NO4 B3056148 Dibenzyl 2-aminopentanedioate CAS No. 69408-26-0

Dibenzyl 2-aminopentanedioate

Cat. No. B3056148
CAS RN: 69408-26-0
M. Wt: 327.4 g/mol
InChI Key: DHQUQYYPAWHGAR-UHFFFAOYSA-N
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Description

Dibenzyl 2-aminopentanedioate is a chemical compound with the molecular formula C18H17NO4. It is also known as ®-Dibenzyl 2-aminopentanedioate hydrochloride . The compound’s structure consists of a central pentanedioic acid core (also known as glutaric acid) with two benzyl groups attached to the amino group. The hydrochloride salt form enhances its solubility and stability .


Synthesis Analysis

The synthesis of Dibenzyl 2-aminopentanedioate involves the reaction between glutaric acid (pentanedioic acid) and benzylamine . The benzylamine acts as the nucleophile, attacking the carbonyl group of glutaric acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

  • Hydrochloride Salt : The hydrochloride form adds an HCl molecule to enhance solubility .

Scientific Research Applications

Interaction with Serine Proteases

Dibenzyl 2-aminopentanedioate derivatives have been studied for their interaction with serine proteases. Verevka et al. (1991) synthesized 1,5 bis-dibenzyl-aminopentane to simulate the P1-P'2 site of serine proteases (serpines). This compound can interact with both S1- and S'2-sites of chymotrypsin, a type of serine protease, without interacting with the hydrolytic center of the proteinase. This study highlights the role of the S'2-binding site in substrate activation and interaction with serpines in serine proteinases (Verevka, Shulezhko, & Kolodzeĭskaia, 1991).

Synthesis of Enantiopure Amino-piperidines

Concellón et al. (2008) reported on the synthesis of enantiopure (3S,5S)- and (3R,5R)-3,5-dihydroxy-3-aminopiperidines from aminodiepoxides derived from serine, including N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine. The research demonstrates the total regioselectivity and high yield of the transformation, contributing to the field of asymmetric synthesis and potential applications in medicinal chemistry (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).

Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid

A study by Nedelcovych et al. (2017) investigated the improved brain delivery of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase-II, through intranasal administration of its γ-substituted ester prodrugs. This research is significant in the context of enhancing the delivery of therapeutics to the brain, particularly for neurological and psychiatric disorders (Nedelcovych et al., 2017).

Synthesis of Glutamate Carboxypeptidase II Inhibitors

Vitharana et al. (2002) described the preparation of both enantiomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), an inhibitor of glutamate carboxypeptidase II, through the resolution of racemic 2-(hydroxyphosphinoylmethyl)pentanedioic acid dibenzyl ester. This synthesis contributes to the development of selective inhibitors for therapeutic purposes (Vitharana, Scarpetti, Bonneville, Majer, & Tsukamoto, 2002).

properties

IUPAC Name

dibenzyl 2-aminopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUQYYPAWHGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276774
Record name dibenzyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69408-26-0
Record name dibenzyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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